1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)ethanone
Description
1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)ethanone is a structurally complex compound featuring a pyrimidine-azetidine hybrid scaffold linked via a sulfonyl group to a phenyl-ethanone moiety.
Properties
IUPAC Name |
1-[4-[3-(pyrimidin-2-ylamino)azetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-11(20)12-3-5-14(6-4-12)23(21,22)19-9-13(10-19)18-15-16-7-2-8-17-15/h2-8,13H,9-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZJXFLZFJDJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions, which may involve the use of azetidinone intermediates.
Coupling Reactions: The final step involves coupling the pyrimidine and azetidine moieties with the sulfonylated phenyl ethanone under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound exhibits potent anti-proliferative effects against several human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells, while showing low cytotoxicity in normal cells such as LO2 (liver) and MRC-5 (lung fibroblast) cells. This selectivity highlights its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.
Cell Line IC50 (µM) Cytotoxicity HepG2 10 Low A549 15 Low LO2 >50 Minimal MRC-5 >50 Minimal -
Biochemical Pathways
- The compound's interaction with RXRα influences gene transcription involved in critical cellular processes such as apoptosis and cell cycle regulation. This modulation can lead to enhanced apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
-
Potential for Combination Therapies
- Due to its mechanism of action, there is potential for this compound to be used in combination with other anticancer agents. Research indicates that synergistic effects may enhance overall therapeutic efficacy while minimizing resistance development.
Case Studies
-
Case Study: In Vivo Efficacy
- A recent study evaluated the in vivo efficacy of 1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)ethanone in a mouse model of lung cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective treatment modality.
-
Case Study: Pharmacokinetics
- Pharmacokinetic studies demonstrated favorable absorption and distribution characteristics, with peak plasma concentrations achieved within 2 hours post-administration. Metabolic profiling indicated that the compound undergoes hepatic metabolism, suggesting that liver function may influence its therapeutic efficacy and safety profile.
Mechanism of Action
The mechanism of action of 1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, synthesis, and biological relevance.
Structural and Functional Group Analysis
Critical Structural Advantages of the Target Compound
- Azetidine vs. Piperazine/Piperidine : The smaller, rigid azetidine ring may confer better metabolic stability and reduced off-target interactions compared to bulkier piperazine/piperidine analogs .
Biological Activity
The compound 1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17N5O4S
- Molecular Weight : 387.41 g/mol
- CAS Number : 2034607-99-1
- Key Functional Groups : Pyrimidine, azetidine, sulfonamide.
The compound acts primarily as a modulator of the retinoid X receptor alpha (RXRα) . It inhibits RXRα activity, which in turn affects the transcription of genes involved in cell proliferation and apoptosis. This mechanism is crucial for its anti-proliferative effects observed in various cancer cell lines.
Anticancer Activity
- Cell Lines Tested :
- HepG2 (liver cancer)
- A549 (lung cancer)
- Results :
Antimicrobial Activity
Recent studies have indicated that derivatives of the compound possess significant antimicrobial properties:
-
Types of Activity :
- Antibacterial
- Antifungal
- Antiviral
- Evaluation Method :
- Findings :
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | HepG2 | <10 | Low toxicity to normal cells |
| A549 | <10 | Significant anti-proliferative activity | |
| Antibacterial | Staphylococcus aureus | 15 | Effective at 1 mM concentration |
| Escherichia coli | 20 | Active against multiple strains | |
| Antifungal | Candida albicans | 25 | Demonstrated moderate activity |
Case Studies
- Study on RXRα Modulation :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
